molecular formula C20H24N4OS B12032526 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine CAS No. 678157-89-6

3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B12032526
CAS No.: 678157-89-6
M. Wt: 368.5 g/mol
InChI Key: FRJDIMNUDCUSAB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with CAS 678157-89-6, has the molecular formula C₂₀H₂₄N₄OS and features a 1,2,4-triazole core substituted at position 3 with a 4-tert-butylphenyl group and at position 5 with a 3-methoxybenzylthio moiety.

Synthesis: Typical routes involve nucleophilic substitution or coupling reactions. For example, similar triazoles are synthesized by refluxing thiol precursors with halides in ethanolic sodium carbonate (e.g., ), followed by purification via recrystallization .

Properties

CAS No.

678157-89-6

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C20H24N4OS/c1-20(2,3)16-10-8-15(9-11-16)18-22-23-19(24(18)21)26-13-14-6-5-7-17(12-14)25-4/h5-12H,13,21H2,1-4H3

InChI Key

FRJDIMNUDCUSAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications to introduce the tert-butylphenyl and methoxybenzylthio groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of triazole compounds are often explored for their pharmacological properties. This compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups within the molecule play a crucial role in binding to these targets, modulating their activity, and exerting the compound’s effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylthio Group

A. 3-Fluorobenzylthio Analog
  • Key Differences : Fluorine substituent instead of methoxy.
  • No direct activity data is provided, but fluorinated analogs often exhibit enhanced metabolic stability .
B. 3-Methoxybenzylthio Derivatives with Varying Aryl Groups

5-(p-Tolyl) Analog

  • Structure : 3-((3-Methoxybenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine (CAS 679811-48-4).
  • Key Differences : p-Tolyl (4-methylphenyl) replaces tert-butylphenyl.
  • Properties : Molecular weight 326.42 g/mol, XLogP 3.3. The methyl group increases hydrophobicity slightly compared to tert-butyl but lacks steric bulk .

5-(3,4,5-Trimethoxyphenyl) Analog Structure: 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 676588-52-6). Key Differences: Trimethoxyphenyl group introduces multiple electron-donating substituents.

Substituent Variations on the Triazole Core

A. Pyridinyl-Substituted Analog
  • Structure : 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine (CAS MFCD04012594).
  • Key Differences : Pyridinyl group replaces tert-butylphenyl.
  • Impact: The nitrogen in the pyridine ring may facilitate hydrogen bonding, altering pharmacokinetic properties. No activity data provided, but pyridine-containing triazoles often target kinases or microbial enzymes .
B. 2-Fluorobenzylthio Analog
  • Structure : 3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (CAS 577963-05-4).
  • Key Differences : 2-Fluorobenzylthio and 3,4-dimethoxyphenyl groups.
  • Impact : The ortho-fluorine may sterically hinder interactions, while dimethoxy groups enhance electron density. Such compounds are explored for CNS activity due to fluorinated motifs .

Physicochemical and Structural Analysis

Molecular Properties

  • Lipophilicity : The tert-butyl group in the target compound (XLogP ~4.5 estimated) confers higher hydrophobicity than analogs with methyl (XLogP 3.5) or methoxy substituents .
  • Solubility : Methoxy and trimethoxy groups improve aqueous solubility compared to halogenated or tert-butyl derivatives .

Biological Activity

3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a novel compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antimicrobial properties. The following sections will detail its synthesis, biological activity, and relevant case studies.

  • Chemical Formula : C20H24N4OS
  • CAS Number : 678157-89-6
  • Molecular Weight : 368.49 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenyl derivatives with methoxybenzyl thio compounds under controlled conditions. The resulting structure features a triazole ring that is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that 3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamine exhibits significant anti-inflammatory properties. In vitro tests conducted on peripheral blood mononuclear cells (PBMCs) showed that the compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, at a concentration of 50 µg/mL, the compound decreased TNF-α production by approximately 44–60% compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance, it showed superior activity against Bacillus subtilis when compared to standard antibiotics like ampicillin .

Case Study 1: Cytokine Release Inhibition

In a controlled experiment involving PBMC cultures stimulated with lipopolysaccharides (LPS), the compound significantly inhibited cytokine release. The results indicated that at higher doses, it could bring cytokine levels down to baseline levels seen in unstimulated cultures. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against five different microorganisms. Results showed that it outperformed several traditional antibiotics, particularly in inhibiting bacterial growth and reducing colony-forming units (CFUs), indicating its potential as an effective antimicrobial agent .

Comparative Analysis of Biological Activity

Compound NameAnti-inflammatory ActivityAntimicrobial Activity
3-(4-Tert-butylphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-ylamineHigh (TNF-α inhibition by 44–60%)High (Effective against B. subtilis)
Standard Antibiotics (e.g., Ampicillin)ModerateModerate

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